3-Bromo-2,5-dichloropyridin-4-amine
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Overview
Description
3-Bromo-2,5-dichloropyridin-4-amine is a halogenated pyridine derivative with the molecular formula C5H3BrCl2N2. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring, which significantly influences its chemical reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-dichloropyridin-4-amine typically involves halogenation reactions of pyridine derivatives. One common method is the direct halogenation of 2,5-dichloropyridin-4-amine using bromine in the presence of a suitable catalyst. The reaction conditions include maintaining a controlled temperature and using an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors or batch reactors. These reactors are designed to handle large volumes of reactants and ensure consistent product quality. The process involves careful monitoring of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-2,5-dichloropyridin-4-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium azide (NaN3) or potassium iodide (KI).
Major Products Formed:
Oxidation: The compound can be oxidized to form various oxidized derivatives, such as 3-bromo-2,5-dichloropyridine-N-oxide.
Reduction: Reduction reactions can yield this compound derivatives with reduced halogen content.
Substitution: Substitution reactions can lead to the formation of different substituted pyridine derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Bromo-2,5-dichloropyridin-4-amine has several scientific research applications across various fields:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound serves as a probe in biological studies to understand the interaction of halogenated pyridines with biological macromolecules.
Medicine: It is investigated for its potential pharmacological properties, including its use as a lead compound in drug discovery.
Industry: The compound is utilized in the development of advanced materials and chemical sensors due to its unique chemical properties.
Mechanism of Action
The mechanism by which 3-Bromo-2,5-dichloropyridin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biological pathways. The molecular targets and pathways involved are determined by the specific context in which the compound is used.
Comparison with Similar Compounds
3-Bromo-2,5-dichloropyridin-4-amine is compared with other similar halogenated pyridines, such as 3-bromo-2,6-dichloropyridin-4-amine and 2,5-dichloropyridin-4-amine. These compounds share structural similarities but differ in the position and number of halogen atoms, which affects their reactivity and applications.
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Properties
IUPAC Name |
3-bromo-2,5-dichloropyridin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-3-4(9)2(7)1-10-5(3)8/h1H,(H2,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQGKFQXUKWLEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.90 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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